7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methoxyethyl group, a methyl group, and a phenyl-piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine core or the phenyl-piperazinyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new purine-based compounds.
Biology: In biological research, this compound can be used as a probe to study purine metabolism and its role in cellular processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting purine-related pathways in diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is likely related to its interaction with purine receptors or enzymes involved in purine metabolism. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- **7-Methoxy-3-{1-(2-methoxyethyl)-1H-tetrazol-5-ylmethyl}-2(1H)-quinolin .
- **1-(2-Methoxyethyl)-4-(piperidin-4-ylmethyl)piperazine-2,3-dione .
Uniqueness: Compared to similar compounds, 7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione stands out due to its specific substitution pattern on the purine core, which may confer unique pharmacological properties and synthetic versatility.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-22-16-15(17(26)21-19(22)27)25(12-13-28-2)18(20-16)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,21,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWCENRSHZLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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